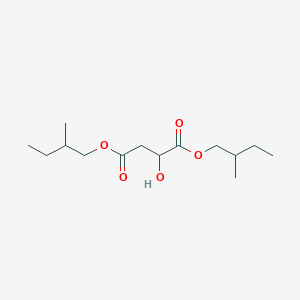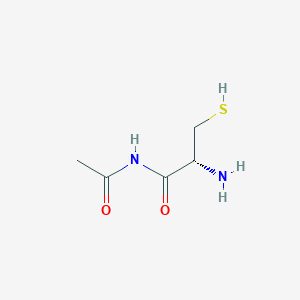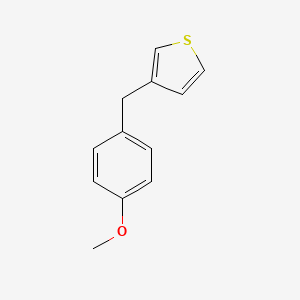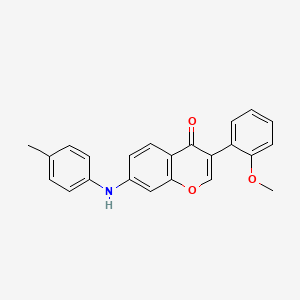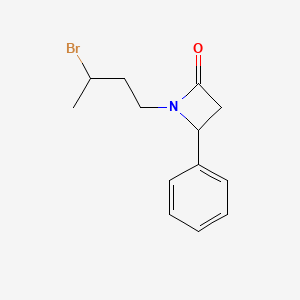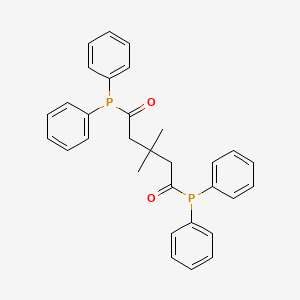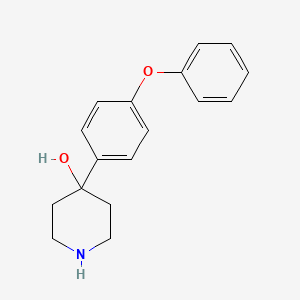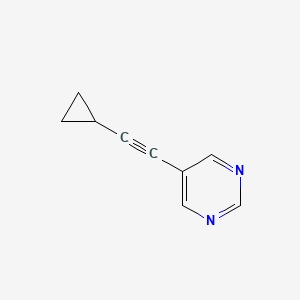
5-(2-Cyclopropylethynyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Cyclopropylethynyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a cyclopropylethynyl group at the 5-position. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA. The unique structure of this compound makes it an interesting compound for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyclopropylethynyl)pyrimidine typically involves the coupling of a pyrimidine derivative with a cyclopropylethynyl group. One common method is the palladium-catalyzed cross-coupling reaction, where a halogenated pyrimidine reacts with a cyclopropylethynyl reagent in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Cyclopropylethynyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace a substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Ammonium acetate in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-Cyclopropylethynyl)pyrimidine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(2-Cyclopropylethynyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethynylpyrimidine: Similar structure but lacks the cyclopropyl group.
5-(2-Propynyl)pyrimidine: Contains a propynyl group instead of a cyclopropylethynyl group.
5-(2-Cyclopropylmethyl)pyrimidine: Contains a cyclopropylmethyl group instead of a cyclopropylethynyl group.
Uniqueness
The presence of the cyclopropylethynyl group in 5-(2-Cyclopropylethynyl)pyrimidine imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature enhances its reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C9H8N2 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
5-(2-cyclopropylethynyl)pyrimidine |
InChI |
InChI=1S/C9H8N2/c1-2-8(1)3-4-9-5-10-7-11-6-9/h5-8H,1-2H2 |
InChI-Schlüssel |
YKHZHRQQZZHPIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C#CC2=CN=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol](/img/structure/B14127825.png)
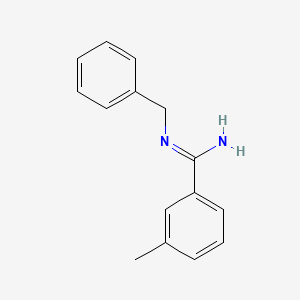
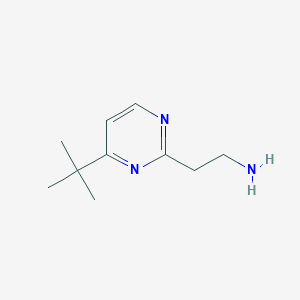
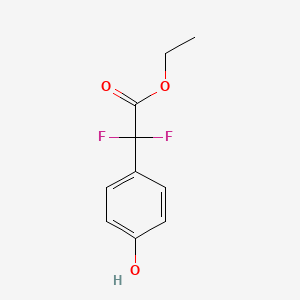
![Dimethyl[bis(methylsulfanyl)]silane](/img/structure/B14127841.png)
